molecular formula C12H19N3 B6229080 2-[4-(pyridin-2-yl)piperidin-1-yl]ethan-1-amine CAS No. 1267773-13-6

2-[4-(pyridin-2-yl)piperidin-1-yl]ethan-1-amine

Cat. No.: B6229080
CAS No.: 1267773-13-6
M. Wt: 205.30 g/mol
InChI Key: VDASKFSPCWAOOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Pyridin-2-yl)piperidin-1-yl]ethan-1-amine is a secondary amine featuring a pyridine-substituted piperidine core linked to an ethylamine side chain. This structure combines aromatic pyridine’s electron-deficient π-system with the basicity of the piperidine nitrogen, making it a versatile scaffold in medicinal chemistry. Such compounds are frequently explored as ligands for central nervous system (CNS) targets, including dopamine and serotonin receptors, due to their ability to penetrate the blood-brain barrier .

Properties

CAS No.

1267773-13-6

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

2-(4-pyridin-2-ylpiperidin-1-yl)ethanamine

InChI

InChI=1S/C12H19N3/c13-6-10-15-8-4-11(5-9-15)12-3-1-2-7-14-12/h1-3,7,11H,4-6,8-10,13H2

InChI Key

VDASKFSPCWAOOM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=N2)CCN

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(pyridin-2-yl)piperidin-1-yl]ethan-1-amine typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method involves the nucleophilic substitution reaction where a pyridine derivative reacts with a piperidine derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(pyridin-2-yl)piperidin-1-yl]ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield N-oxides, while reduction can produce fully saturated piperidine derivatives.

Scientific Research Applications

2-[4-(pyridin-2-yl)piperidin-1-yl]ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(pyridin-2-yl)piperidin-1-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name (CAS/Reference) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Applications
2-[4-(Pyridin-2-yl)piperidin-1-yl]ethan-1-amine (Target) C12H17N3 203.29 Pyridin-2-yl, piperidine, ethylamine CNS receptor modulation, kinase inhibitors
2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine (957134-48-4, ) C13H27N3 225.38 Methylpiperidine branch Enhanced lipophilicity for membrane penetration
2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine (338792-81-7, ) C12H16ClF3N4 308.73 Piperazine, Cl, CF3 groups Increased receptor affinity via electron-withdrawing groups
2-(4-tert-Butylphenyl)-2-(piperidin-1-yl)ethan-1-amine (927975-12-0, ) C17H28N2 260.42 Bulky tert-butylphenyl group Improved metabolic stability, potential for prolonged action
2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride () C10H12N4S·2HCl 277.22 (free base) Thiazole ring, dihydrochloride salt Enhanced solubility and hydrogen-bonding capacity
2-(6-(Piperidin-1-yl)pyridin-2-yl)ethan-1-amine (1379979-64-2, ) C12H19N3 205.30 Pyridine-piperidine hybrid Similar to target compound with altered π-π stacking

Functional Group Impact

  • Pyridine vs.
  • Piperidine vs. Piperazine : Piperazine-containing analogs (e.g., in ) introduce a second nitrogen, increasing polarity and basicity, which may alter receptor binding kinetics .
  • Halogen and CF3 Groups : The trifluoromethyl and chloro substituents in enhance lipophilicity and metabolic resistance, critical for optimizing pharmacokinetics .

Pharmacological Implications

  • Target Compound : Balances moderate lipophilicity (logP ~2.5 estimated) and molecular weight (~200–250 g/mol), adhering to Lipinski’s rules for oral bioavailability.
  • Thiazole Derivatives : The thiazole ring in introduces a sulfur atom, which may enhance interactions with cysteine residues in enzymes or receptors .
  • Triazole- and Bromophenoxy-Modified Analogs: describes a compound with a triazole and dibromophenoxy group, likely targeting bromodomains (e.g., BRD4) due to its structural mimicry of acetylated lysine .

Biological Activity

2-[4-(pyridin-2-yl)piperidin-1-yl]ethan-1-amine, also known as a heterocyclic compound, exhibits significant potential in medicinal chemistry due to its unique structure, which combines both pyridine and piperidine moieties. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics:

  • CAS Number: 1267773-13-6
  • Molecular Formula: C12H19N3
  • Molecular Weight: 205.30 g/mol
  • IUPAC Name: 2-(4-pyridin-2-ylpiperidin-1-yl)ethanamine

Structural Features:
The compound's structure is essential for its biological activity. The presence of both pyridine and piperidine rings allows it to interact with various biological targets, influencing its pharmacological effects.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity towards these targets can lead to modulation of their activity, resulting in various therapeutic effects.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antibacterial and antifungal properties. For instance:

CompoundActivityMIC (mg/mL)Target Organisms
Example AAntibacterial0.0039 - 0.025S. aureus, E. coli
Example BAntifungal3.125 - 100C. albicans

These findings suggest that the compound may share similar bioactivity, particularly against Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to act on various enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to enzyme dysfunction.

Study on Antimicrobial Effects

In a comprehensive study examining the antimicrobial properties of various piperidine derivatives, it was found that derivatives similar to this compound displayed significant inhibitory effects against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The study reported MIC values ranging from 4.69 to 22.9 µM against various pathogens .

Research on Receptor Binding

Another study focused on the binding affinity of compounds containing piperidine and pyridine structures to neurotransmitter receptors. The research indicated that these compounds could effectively modulate receptor activity, thereby influencing neurotransmission and providing insights into their potential use in neurological disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.